

# Unraveling the Enigma of SRI-31142: A Non-DAT Centric Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B610991   | Get Quote |

#### For Immediate Release

A comprehensive analysis of available preclinical data confirms that **SRI-31142**, a novel psychoactive compound, operates through a mechanism distinct from classical dopamine transporter (DAT) inhibitors. This guide provides a comparative overview of **SRI-31142** and traditional DAT inhibitors, presenting key experimental findings that support a non-DAT-mediated pathway for its pharmacological effects. This information is crucial for researchers and drug development professionals exploring new avenues for therapeutic intervention in neuropsychiatric disorders.

## Distinguishing SRI-31142 from Classical DAT Inhibitors

SRI-31142 has been investigated as a putative allosteric modulator of the dopamine transporter.[1][2] However, a growing body of evidence indicates that its primary mechanism of action diverges significantly from well-characterized DAT inhibitors like cocaine and GBR-12935. While SRI-31142 demonstrates high potency in inhibiting the uptake of monoamines in rat brain synaptosomes, it exhibits markedly weaker potency in direct binding to the DAT.[3] This discrepancy suggests an indirect or non-traditional interaction with the dopamine transport system.

Crucially, in vivo studies reveal a pharmacological profile for **SRI-31142** that is inconsistent with typical DAT inhibitors. Unlike cocaine and GBR-12935, **SRI-31142** does not produce abuse-



related behaviors, such as an increase in intracranial self-stimulation (ICSS), nor does it elevate dopamine levels in the nucleus accumbens (NAc).[3][4] In fact, **SRI-31142** has been shown to decrease both ICSS and NAc dopamine levels, and it can attenuate the effects of cocaine.

## **Comparative Analysis of In Vitro and In Vivo Data**

To illustrate the unique profile of **SRI-31142**, the following tables summarize key experimental data comparing its effects to those of cocaine and GBR-12935.

Table 1: In Vitro Binding and Uptake Inhibition

| Compound  | DAT Binding Affinity (Ki, nM)            | Dopamine Uptake<br>Inhibition (IC50, nM) |
|-----------|------------------------------------------|------------------------------------------|
| SRI-31142 | ~1000-fold weaker than uptake inhibition | 1.9                                      |
| Cocaine   | High Affinity                            | Potent Inhibitor                         |
| GBR-12935 | High Affinity                            | Potent Inhibitor                         |

Table 2: In Vivo Behavioral and Neurochemical Effects

| Compound  | Intracranial Self-<br>Stimulation (ICSS) | Nucleus Accumbens (NAc)<br>Dopamine Levels |
|-----------|------------------------------------------|--------------------------------------------|
| SRI-31142 | Decrease                                 | Decrease                                   |
| Cocaine   | Increase                                 | Increase                                   |
| GBR-12935 | Increase                                 | Increase                                   |

## **Experimental Methodologies**

The conclusions drawn in this guide are based on a variety of established experimental protocols:



- In Vitro Binding Assays: These assays quantify the affinity of a compound for a specific target, in this case, the dopamine transporter. The most common method involves radioligand binding assays, where a radioactively labeled compound known to bind to the DAT (e.g., [³H]WIN35428) is displaced by the test compound (**SRI-31142**). The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, which can be used to calculate the binding affinity (Ki).
- Synaptosomal Uptake Assays: This technique measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes). Synaptosomes are isolated from brain tissue and incubated with a radioactively labeled neurotransmitter (e.g., [3H]dopamine). The amount of radioactivity taken up by the synaptosomes is measured in the presence and absence of the test compound to determine its inhibitory potency (IC50).
- Intracranial Self-Stimulation (ICSS): This is a behavioral paradigm used to assess the
  rewarding and abuse potential of drugs. Animals are trained to perform an action (e.g., press
  a lever) to receive electrical stimulation in a brain region associated with reward, such as the
  medial forebrain bundle. The effect of a drug on the rate of responding is measured to
  determine its rewarding or aversive properties.
- In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. A small probe is inserted into the brain region of interest (e.g., the nucleus accumbens), and a physiological solution is slowly perfused through it. Neurotransmitters from the extracellular fluid diffuse into the probe and are collected for analysis by methods like high-performance liquid chromatography (HPLC).
- DAT-Mediated Fluorescent Signal Assays: These are cell-based functional assays that
  measure the activity of the dopamine transporter in real-time. Cells expressing the DAT are
  loaded with a fluorescent dye that is sensitive to changes in intracellular ion concentrations.
  The transport of dopamine by the DAT is coupled to the movement of ions, which alters the
  fluorescence of the dye. This allows for the direct measurement of DAT function and its
  inhibition by test compounds.

## Visualizing the Proposed Mechanism

The following diagrams illustrate the classical DAT inhibition pathway and the proposed non-DAT mediated mechanism of **SRI-31142**.





Click to download full resolution via product page

#### Classical DAT Inhibition by Cocaine



Click to download full resolution via product page

Hypothesized Non-DAT Mechanism of SRI-31142

### Conclusion

The available evidence strongly suggests that **SRI-31142** does not function as a classical dopamine transporter inhibitor. Its unique pharmacological profile, characterized by a dissociation between uptake inhibition and DAT binding, and its atypical in vivo effects, point towards a novel, non-DAT-centric mechanism of action. While the precise molecular target of



**SRI-31142** remains to be elucidated, its ability to modulate dopaminergic neurotransmission without the abuse potential of traditional DAT inhibitors makes it a compound of significant interest for future research and therapeutic development. Further investigation into its specific molecular interactions is warranted to fully understand its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Enigma of SRI-31142: A Non-DAT Centric Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#confirming-the-non-dat-mechanism-of-sri-31142]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com